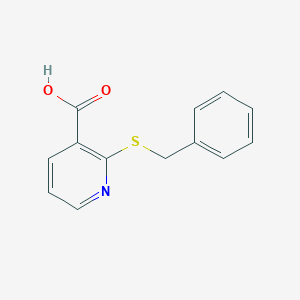

2-(Benzylthio)nicotinic acid

Description

Properties

IUPAC Name |

2-benzylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNZDGDYAXCHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888858 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-90-2 | |

| Record name | 2-[(Phenylmethyl)thio]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-((phenylmethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Benzylthio)nicotinic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Benzylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylthio)nicotinic acid is a sulfur-containing heterocyclic compound derived from nicotinic acid, also known as vitamin B3 or niacin.[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a benzylthio group at the 2-position. This unique combination of a biologically relevant nicotinic acid core and a versatile thioether linkage makes it a compound of significant interest in medicinal chemistry and materials science. The introduction of the benzylthio moiety modifies the electronic and steric properties of the parent nicotinic acid, opening avenues for novel molecular designs and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in drug development and chemical research.

Physicochemical Properties

The fundamental physicochemical properties of 2-(Benzylthio)nicotinic acid are crucial for its handling, formulation, and application in various experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 112811-90-2 | [2][3][4] |

| Molecular Formula | C₁₃H₁₁NO₂S | [2][3][5] |

| Molecular Weight | 245.30 g/mol | [2][3] |

| IUPAC Name | 2-(benzylsulfanyl)pyridine-3-carboxylic acid | [4] |

| Synonyms | 2-(Benzylthio)pyridine-3-carboxylic acid | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | Typically >98.0% | [2][3] |

| Predicted XlogP | 2.7 | [5] |

Synthesis and Experimental Protocols

The synthesis of 2-(Benzylthio)nicotinic acid is typically achieved through a two-step process starting from 2-chloronicotinic acid. The key is the formation of a thiol intermediate, 2-mercaptonicotinic acid, which is subsequently alkylated with benzyl chloride.

Workflow for the Synthesis of 2-(Benzylthio)nicotinic Acid

Caption: Synthetic route from 2-chloronicotinic acid to the target compound.

Experimental Protocol 1: Synthesis of 2-Mercaptonicotinic Acid

This protocol is based on the well-established reaction of 2-chloronicotinic acid with thiourea.[6][7][8] The causality behind this choice lies in the high nucleophilicity of thiourea and its ability to act as a synthetic equivalent of hydrogen sulfide, providing a reliable method for introducing a thiol group onto the pyridine ring.

Materials:

-

2-Chloronicotinic acid (1.0 eq)

-

Thiourea (1.2 eq)

-

Deionized water

-

Dilute hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

A suspension of 2-chloronicotinic acid (e.g., 790 mg, 5 mmol) and thiourea (e.g., 457 mg, 6 mmol) is prepared in water (15 mL) in a round-bottom flask equipped with a reflux condenser.[6][7]

-

The mixture is heated to reflux at approximately 90-100°C and maintained for 8 hours with vigorous stirring.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, resulting in a pale yellow suspension.[6][7]

-

The pH of the suspension is carefully adjusted to approximately 8 with a dilute sodium hydroxide solution to facilitate the hydrolysis of the intermediate.

-

After stirring for 10-15 minutes, the solution is acidified with dilute hydrochloric acid to precipitate the product.

-

The resulting pale yellow solid, 2-mercaptonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.[7][8] This procedure typically yields the product in high purity (yields around 84% have been reported).[7][8]

Experimental Protocol 2: Synthesis of 2-(Benzylthio)nicotinic Acid

This step involves a standard nucleophilic substitution (S-alkylation) reaction. The thiol group of 2-mercaptonicotinic acid is deprotonated with a base to form a highly nucleophilic thiolate anion, which then displaces the chloride from benzyl chloride.

Materials:

-

2-Mercaptonicotinic acid (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

Sodium hydroxide (2.2 eq)

-

Ethanol/water solvent mixture

-

Dilute hydrochloric acid

Procedure:

-

Dissolve 2-mercaptonicotinic acid in an aqueous ethanol solution containing sodium hydroxide. The base deprotonates both the carboxylic acid and the thiol group.

-

To the resulting solution, add benzyl chloride dropwise at room temperature with stirring. Benzyl chloride is a reactive alkylating agent used to introduce the benzyl protecting group.[9]

-

Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloride.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of ~4-5.

-

The white precipitate of 2-(Benzylthio)nicotinic acid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Chemical Reactivity and Spectroscopic Profile

The reactivity of 2-(Benzylthio)nicotinic acid is governed by its three primary functional groups: the carboxylic acid, the pyridine ring, and the thioether linkage.

-

Carboxylic Acid: This group can undergo standard esterification reactions, for instance, with alcohols under acidic conditions (Fischer-Speier esterification) or using coupling agents like DCC (Steglich esterification) to form esters such as benzyl 2-(benzylthio)nicotinate.[10] It can also be converted to amides using standard peptide coupling protocols.

-

Pyridine Ring: The pyridine ring is electron-deficient, which generally makes it susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions. However, the existing substituents will direct further reactions.

-

Thioether Linkage: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂).

Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (~7.5-8.5 ppm).- Aromatic protons of the benzyl group (~7.2-7.4 ppm).- Methylene protons (-S-CH₂-Ph) as a singlet (~4.2-4.5 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | - Carbonyl carbon (~165-170 ppm).- Aromatic carbons of both rings (~120-155 ppm).- Methylene carbon (~35-40 ppm). |

| Mass Spec (ESI+) | - Predicted [M+H]⁺ at m/z 246.05834.[5]- Predicted [M+Na]⁺ at m/z 268.04028.[5]- Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 Da). |

Biological Activity and Potential Applications

The biological profile of 2-(Benzylthio)nicotinic acid is largely inferred from the well-documented activities of its parent compound, nicotinic acid, and related thio-derivatives.

Relation to Nicotinic Acid's Mechanism of Action

Nicotinic acid is a well-known lipid-lowering agent that reduces LDL cholesterol and triglycerides while increasing HDL cholesterol.[1][11] Its effects are mediated, in part, through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells like macrophages.[12][13] Activation of this receptor in adipocytes inhibits the release of free fatty acids, reducing the substrate available for the liver to produce triglycerides and VLDL.[1][11][14]

Caption: Simplified pathway of nicotinic acid's action on lipid metabolism.

Potential Therapeutic Roles

Derivatives of nicotinic acid are actively being explored for a range of therapeutic applications:

-

Cardiovascular Disease: As a derivative of nicotinic acid, 2-(Benzylthio)nicotinic acid could be investigated for similar lipid-modifying properties. The bulky benzylthio group may alter its affinity for the GPR109A receptor, potentially leading to a modified activity profile or reduced side effects like flushing.[12]

-

Vasorelaxant and Antioxidant Effects: Studies on other thionicotinic acid derivatives, such as 2-(1-adamantylthio)nicotinic acid, have demonstrated potent vasorelaxant and antioxidant activities.[15] These effects are mediated partially by endothelium-induced nitric oxide and prostacyclin, suggesting that 2-(Benzylthio)nicotinic acid could have similar properties relevant to vascular health.[15]

-

Antimicrobial Agents: The nicotinic acid scaffold has been used to synthesize novel compounds with promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[16] The lipophilic benzylthio group could enhance cell membrane penetration, making it a promising candidate for antimicrobial drug development.

Conclusion

2-(Benzylthio)nicotinic acid is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, proceeding from readily available starting materials. The presence of multiple reactive functional groups makes it an attractive building block for creating diverse chemical libraries for drug discovery and materials science. Drawing from the established biological importance of nicotinic acid and the demonstrated potential of related thio-derivatives, 2-(Benzylthio)nicotinic acid stands as a promising candidate for further investigation into its therapeutic potential in cardiovascular, inflammatory, and infectious diseases. This guide serves as a foundational resource for scientists aiming to harness the unique chemical properties of this compound in their research and development endeavors.

References

-

2-Mercaptonicotinic acid 38521-46-9 wiki. LookChem. [Link]

-

2-Mercaptonicotinic acid CAS#: 38521-46-9. ChemicalBook. [Link]

-

2-Mercaptonicotinic acid. MySkinRecipes. [Link]

-

2-(Benzylthio)nicotinic Acid, min 98%, 1 gram. HDH Instruments. [Link]

-

2-(benzylthio)nicotinic acid (C13H11NO2S). PubChemLite. [Link]

-

2-Mercaptonicotinic acid. Seven Chongqing Chemdad Co., Ltd. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Szafrański, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC - PubMed Central. [Link]

-

Hsieh, M. T., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]

-

Nicotinic acid benzyl ester. SpectraBase. [Link]

-

2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681. PubChem. [Link]

-

Benzyl chloride. Sciencemadness Wiki. [Link]

-

Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. (2020). MDPI. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. [Link]

- Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate. [Link]

-

Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. [Link]

-

Nicotinic acid benzyl ester. NIST WebBook. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2014). PMC - PubMed Central. [Link]

-

Benzyl Nicotinate | C13H11NO2 | CID 7191. PubChem. [Link]

-

Predict the major products formed when benzoyl chloride (PhCOCl) reacts with each of the following reagents. (2024). Pearson. [Link]

-

Nicotinic Acid Benzyl Ester (Benzyl Nicotinate) - CAS - 94-44-0. Axios Research. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. 2-(Benzylthio)nicotinic Acid | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(Benzylthio)nicotinic acid | 112811-90-2 [sigmaaldrich.com]

- 5. PubChemLite - 2-(benzylthio)nicotinic acid (C13H11NO2S) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]

- 8. 2-Mercaptonicotinic acid CAS#: 38521-46-9 [chemicalbook.com]

- 9. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 2-(Benzylthio)nicotinic Acid

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete structural elucidation of 2-(benzylthio)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the core spectroscopic techniques, explaining not just the "how" but the "why" behind each experimental choice and interpretive step, ensuring a self-validating and authoritative exploration of the molecule's architecture.

Introduction

2-(Benzylthio)nicotinic acid, with the molecular formula C₁₃H₁₁NO₂S, is a derivative of nicotinic acid (Vitamin B3).[1][2] Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their biological activities, which include lipid-lowering and vasodilating properties.[3] The introduction of a benzylthio group at the 2-position of the pyridine ring can significantly alter the molecule's physicochemical properties and biological activity. Therefore, unambiguous confirmation of its structure is paramount for any research or development activities. This guide will systematically elucidate the structure of 2-(benzylthio)nicotinic acid by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

A. ¹H NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for 2-(Benzylthio)nicotinic acid:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H | H on the carboxylic acid group |

| Pyridine Ring | ~8.5 | Doublet of doublets | 1H | H-6 |

| Pyridine Ring | ~8.1 | Doublet of doublets | 1H | H-4 |

| Pyridine Ring | ~7.2 | Doublet of doublets | 1H | H-5 |

| Benzyl Group (Aromatic) | ~7.3-7.4 | Multiplet | 5H | Phenyl protons |

| Benzyl Group (Methylene) | ~4.5 | Singlet | 2H | -CH₂- |

Analysis and Interpretation:

The presence of a broad singlet at a very downfield chemical shift (~13.0 ppm) is characteristic of a carboxylic acid proton. The aromatic region of the spectrum is expected to be complex. The three protons on the nicotinic acid ring will appear as a set of coupled multiplets, typically doublets of doublets, due to ortho and meta couplings.[5] The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet around 7.3-7.4 ppm. A key indicator of the benzylthio moiety is the singlet corresponding to the two methylene (-CH₂-) protons, expected around 4.5 ppm. The integration of these signals should correspond to a 1:1:1:5:2 ratio for the carboxylic acid, pyridine, phenyl, and methylene protons, respectively.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(benzylthio)nicotinic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[6]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.

-

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectral Data for 2-(Benzylthio)nicotinic acid:

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid (C=O) | ~168 | C=O |

| Pyridine Ring (C-S) | ~158 | C-2 |

| Pyridine Ring (C-N) | ~152 | C-6 |

| Pyridine Ring (C-H) | ~139 | C-4 |

| Pyridine Ring (C-COOH) | ~125 | C-3 |

| Pyridine Ring (C-H) | ~121 | C-5 |

| Benzyl Group (Aromatic) | ~137 | C-ipso |

| Benzyl Group (Aromatic) | ~129 | C-ortho |

| Benzyl Group (Aromatic) | ~128 | C-meta |

| Benzyl Group (Aromatic) | ~127 | C-para |

| Benzyl Group (Methylene) | ~36 | -CH₂- |

Analysis and Interpretation:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 168 ppm.[7] The carbon atoms of the pyridine and benzene rings will resonate in the aromatic region (120-160 ppm).[8] The carbon attached to the sulfur atom (C-2 of the pyridine ring) will be significantly downfield due to the electronegativity of the sulfur and its position on the heteroaromatic ring. The methylene carbon of the benzyl group will appear in the aliphatic region, typically around 36 ppm. Counting the number of distinct signals will confirm the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The instrument is set up as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method and results in a spectrum where each unique carbon atom appears as a single line.[9]

-

A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

-

Visualizing the NMR Workflow

Caption: Workflow for NMR-based structure elucidation.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands for 2-(Benzylthio)nicotinic acid:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (-CH₂-) |

| ~1700 | C=O stretch | Carboxylic acid |

| 1450-1600 | C=C stretch | Aromatic rings |

| ~1300 | C-O stretch | Carboxylic acid |

| ~1200 | S-CH₂ stretch | Thioether |

| 690-900 | C-H bend | Aromatic (out-of-plane) |

Analysis and Interpretation:

The most prominent feature in the IR spectrum will be a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, overlapping with the C-H stretching vibrations.[10] A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The presence of aromatic rings is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[9] The aliphatic C-H stretching of the methylene group will appear between 2850 and 2960 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of 2-(benzylthio)nicotinic acid in a volatile solvent (e.g., methylene chloride or acetone).[11][12]

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

III. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and valuable structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS):

For 2-(benzylthio)nicotinic acid (C₁₃H₁₁NO₂S), HRMS is expected to show a molecular ion peak ([M+H]⁺) at an m/z value very close to the calculated exact mass of 246.0583.[13] This high-accuracy mass measurement confirms the molecular formula.[14]

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular ion (M⁺˙) of 2-(benzylthio)nicotinic acid is expected to undergo fragmentation through several key pathways.[15][16]

-

Loss of the benzyl radical: The most favorable fragmentation is likely the cleavage of the S-CH₂ bond to form a stable benzyl radical (C₇H₇˙, mass = 91) and a thionicotinic acid cation.

-

Formation of the tropylium ion: The benzyl cation can rearrange to the highly stable tropylium ion (C₇H₇⁺, m/z = 91), which is often the base peak in the mass spectra of benzyl-containing compounds.

-

Loss of the carboxylic acid group: Fragmentation of the nicotinic acid moiety can occur through the loss of a hydroxyl radical (˙OH, mass = 17) or a carboxyl radical (˙COOH, mass = 45).

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of 2-(benzylthio)nicotinic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

The molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[17]

-

-

Data Acquisition:

-

The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[18]

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural insights.

-

IV. Synthesis and Final Confirmation

While spectroscopic methods provide the primary evidence for structure elucidation, chemical synthesis from known starting materials offers the ultimate confirmation. A plausible synthesis route for 2-(benzylthio)nicotinic acid involves the nucleophilic substitution of 2-chloronicotinic acid with benzyl mercaptan in the presence of a base.[19][20] Comparing the spectroscopic data of the synthesized compound with the data presented in this guide would provide unequivocal proof of the structure.

Conclusion

The structural elucidation of 2-(benzylthio)nicotinic acid is a systematic process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry establishes the elemental composition and offers insights into the molecule's stability and fragmentation. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately determine the structure of this and similar molecules, laying a solid foundation for further scientific investigation.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Infinita Lab. High-Resolution Mass Spectrometry (HRMS) Analysis. [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Introducing Graduate Students to High-Resolution Mass Spectrometry (HRMS) Using a Hands-On Approach. [Link]

-

University of Missouri–St. Louis. Running 13C spectra. [Link]

-

Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

-

University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link]

-

EPFL. 13C NMR. [Link]

-

University of California, Riverside. HRMS - Analytical Chemistry Instrumentation Facility. [Link]

-

Scribd. 1H-NMR Organic Structure Guide. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Assigning a 1H NMR spectrum. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- Patsnap. Synthetic method of 2-chloronicotinic acid.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Link]

- Google Patents.

-

NIST WebBook. Nicotinic acid benzyl ester. [Link]

-

De Gruyter. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

-

Technology Networks. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

USDA ARS. Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. [Link]

-

ResearchGate. Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. 2-(Benzylthio)nicotinic Acid | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.as.uky.edu [chem.as.uky.edu]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. infinitalab.com [infinitalab.com]

- 14. measurlabs.com [measurlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. bioanalysis-zone.com [bioanalysis-zone.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 20. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2-(Benzylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Benzylthio)nicotinic acid (CAS No. 112811-90-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Synthesizing available data with established principles of organic and medicinal chemistry, this document details the compound's properties, synthesis, characterization, and explores its potential therapeutic applications based on the bioactivity of its core structural motifs.

Introduction: The Scientific Context of 2-(Benzylthio)nicotinic Acid

2-(Benzylthio)nicotinic acid, also known as 2-(benzylsulfanyl)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). This small molecule integrates two key pharmacophores: the nicotinic acid scaffold and a thioether linkage to a benzyl group. The nicotinic acid moiety is a well-established pharmacophore present in numerous therapeutic agents, known for its effects on lipid metabolism and cardiovascular health[1][2]. The introduction of a thioether group at the 2-position of the pyridine ring significantly alters the electronic and steric properties of the parent molecule, opening new avenues for biological activity.

Thioether-containing compounds are prevalent in pharmaceuticals and are recognized for a wide range of biological activities, including anticancer and antimicrobial effects[3]. The benzyl group further adds lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic profile. The strategic combination of these three components—a pyridine carboxylic acid, a thioether, and a benzyl ring—positions 2-(Benzylthio)nicotinic acid as a compelling scaffold for the development of novel therapeutic agents. Derivatives of this core structure have been investigated for antimicrobial, antitubercular, antioxidant, and anticancer activities, highlighting the potential of this chemical class[4]. This guide aims to provide a detailed technical foundation for researchers exploring the potential of this and related compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural Information

The structure of 2-(Benzylthio)nicotinic acid is characterized by a nicotinic acid core with a benzylthio group attached to the C2 position of the pyridine ring.

Diagram 1: Chemical Structure of 2-(Benzylthio)nicotinic Acid

Caption: Structure of 2-(Benzylthio)nicotinic acid.

Physical and Chemical Data

The following table summarizes the key physicochemical properties of 2-(Benzylthio)nicotinic acid.

| Property | Value | Source(s) |

| CAS Number | 112811-90-2 | [5] |

| Molecular Formula | C₁₃H₁₁NO₂S | [6] |

| Molecular Weight | 245.30 g/mol | [6] |

| Appearance | White to almost white powder/crystal | [6] |

| Purity | >98.0% (GC) | [6] |

| Synonyms | 2-(benzylsulfanyl)pyridine-3-carboxylic acid, 2-Thiobenzyl Nicotinic Acid | [5][6] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-chloronicotinic acid with benzyl mercaptan (phenylmethanethiol) in the presence of a base. The electron-withdrawing carboxylic acid group activates the pyridine ring for nucleophilic attack at the C2 position, facilitating the displacement of the chloride leaving group by the thiolate anion of benzyl mercaptan.

Diagram 2: Proposed Synthesis of 2-(Benzylthio)nicotinic Acid

Caption: Reaction scheme for the synthesis of 2-(Benzylthio)nicotinic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the analogous compound, 2-(phenylsulfanyl)pyridine-3-carboxylic acid[7][8].

Materials:

-

2-Chloronicotinic acid (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Potassium carbonate (or other suitable base, 2.0 eq)

-

Dimethylformamide (DMF) or Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq) and the chosen solvent (e.g., DMF).

-

Addition of Base: Add potassium carbonate (2.0 eq) to the suspension and stir.

-

Addition of Thiol: Slowly add benzyl mercaptan (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy of the SNAr reaction.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water.

-

Acidify the aqueous solution to a pH of approximately 3-4 using hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Structural elucidation and confirmation of purity are critical. Based on data from TCI Chemicals, the following are the expected NMR spectral characteristics for 2-(Benzylthio)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

-

¹H NMR (DMSO-d₆):

-

The spectrum will show characteristic signals for the protons on the pyridine ring, the benzyl group, and the methylene bridge.

-

The aromatic protons of the benzyl group are expected to appear in the range of δ 7.2-7.4 ppm.

-

The methylene protons (-CH₂-) adjacent to the sulfur atom will likely appear as a singlet around δ 4.5 ppm.

-

The pyridine ring protons will be deshielded and appear at lower field, typically between δ 7.0 and 8.5 ppm.

-

A broad singlet corresponding to the carboxylic acid proton (-COOH) is expected at a very low field, likely above δ 13.0 ppm.

-

-

¹³C NMR (DMSO-d₆):

-

The spectrum will show distinct signals for all 13 carbon atoms.

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >165 ppm.

-

The aromatic carbons of both the pyridine and benzyl rings will appear in the region of δ 120-160 ppm.

-

The methylene carbon (-CH₂-) will appear in the aliphatic region, likely around δ 35-40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |

| 2500-3300 | O-H (Carboxylic Acid) | Very broad |

| ~3000-3100 | C-H (Aromatic) | Medium |

| ~1700 | C=O (Carboxylic Acid) | Strong, sharp |

| ~1550-1600 | C=C and C=N (Aromatic Rings) | Medium to strong |

| ~690-770 | C-H bend (Monosubstituted Benzene) | Strong |

The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state[9]. The strong carbonyl peak is also a key diagnostic feature.

Potential Biological Activities and Mechanism of Action

While direct biological studies on 2-(Benzylthio)nicotinic acid are limited in the public domain, its structural components suggest several plausible areas for therapeutic investigation. The following is a scientifically-grounded extrapolation based on related compounds.

Anticancer and Enzyme Inhibition Potential

-

Nicotinic Acid Derivatives: The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry and has been incorporated into numerous anticancer agents[10]. Derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2[3].

-

Thioether-Containing Compounds: The thioether moiety is present in various approved drugs and clinical candidates. The introduction of a sulfur atom can enhance biological activity, including anticancer and antiviral properties[11].

-

Potential as Enzyme Inhibitors: The pyridine nitrogen can coordinate with metal ions in the active sites of metalloenzymes. Nicotinic acid and its amide have been shown to inhibit certain cytochrome P450 enzymes[12]. The overall structure of 2-(Benzylthio)nicotinic acid makes it a candidate for inhibiting various enzymes, a hypothesis that requires experimental validation.

Diagram 3: Hypothetical Mechanism of Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-(PHENYLTHIO)NICOTINIC ACID(35620-72-5) 1H NMR [m.chemicalbook.com]

- 7. 2-(Phenylsulfanyl)pyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro desensitization of nicotinic acid-induced adipocyte adenylate cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzylthio)nicotinic Acid: Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-(benzylthio)nicotinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's fundamental physicochemical properties, including its precise molecular weight of 245.30 g/mol , and provides a detailed, field-proven protocol for its synthesis and purification.[1] By grounding the discussion in the established pharmacology of the nicotinic acid scaffold and the chemical significance of the benzylthio moiety, this guide explores potential therapeutic applications and outlines future research directions. It is intended to serve as a vital resource for scientists engaged in the design and discovery of novel therapeutic agents.

Introduction: A Molecule of Convergent Interest

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental pyridinecarboxylic acid with well-established roles in human physiology and pharmacology.[2] Beyond its nutritional importance, it is a widely utilized therapeutic agent, most notably for its ability to modulate lipid profiles.[2][3] The derivatization of the nicotinic acid scaffold is a cornerstone of medicinal chemistry, aimed at refining its therapeutic window, enhancing target specificity, and discovering novel biological activities.[3][4]

2-(Benzylthio)nicotinic acid emerges from this context as a molecule of significant interest. It represents a strategic combination of two key pharmacophores: the biologically active nicotinic acid core and a benzylthio group. The introduction of a thioether linkage, particularly with a benzyl substituent, can profoundly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides an in-depth analysis of this compound, from its foundational chemical properties to its potential as a building block for next-generation therapeutics.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent research. 2-(Benzylthio)nicotinic acid is typically supplied as a high-purity solid, suitable for laboratory research.[1]

Core Data Summary

All quantitative data for 2-(benzylthio)nicotinic acid has been consolidated into the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 245.30 g/mol | [1] |

| Alternate MW Value | 245.297 g/mol | [5] |

| Molecular Formula | C₁₃H₁₁NO₂S | [1][5][6] |

| CAS Number | 112811-90-2 | [1][5] |

| Synonyms | 2-(Benzylthio)pyridine-3-carboxylic acid, 2-(benzylsulfanyl)nicotinic acid | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 194.0 - 198.0 °C | |

| Purity | Typically >98.0% (by GC) | [1] |

| Storage Conditions | Store at room temperature, sealed in a dry, dark place |

Spectroscopic Profile (Predicted)

Structural confirmation is paramount. While specific spectra are dependent on acquisition conditions, the expected spectroscopic profile based on the molecule's structure is as follows:

-

¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on both the pyridine and benzene rings (typically in the δ 7.0-8.5 ppm range). A characteristic singlet for the methylene (-CH₂-) protons of the benzyl group is expected around δ 4.0-4.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum will show 13 distinct carbon signals. Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), aromatic carbons (~120-150 ppm), and the methylene carbon (~35-40 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational stretches to be observed include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and C-S stretching vibrations.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 246.0583 and the deprotonated molecule [M-H]⁻ at m/z 244.0438.[6]

Sources

An In-Depth Technical Guide to 2-(Benzylsulfanyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nicotinic Acid Scaffold and the Promise of Sulfur-Containing Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human biology and a well-established therapeutic agent.[1] Its primary role as a precursor to the coenzymes NAD and NADP underpins cellular metabolism.[1] In pharmacological doses, nicotinic acid effectively modulates lipid profiles, making it a valuable tool in the management of dyslipidemia.[2] The versatility of the nicotinic acid scaffold has spurred extensive research into its derivatives, aiming to enhance its therapeutic properties and mitigate side effects.[2][3] This guide focuses on a specific and promising derivative, 2-(benzylsulfanyl)nicotinic acid, exploring its chemical synthesis, structural characteristics, and potential applications in drug discovery. The introduction of a benzylsulfanyl group at the 2-position of the pyridine ring introduces a sulfur-containing moiety, a feature often associated with diverse and potent biological activities, including antioxidant and antimicrobial effects.[4][5]

IUPAC Nomenclature and Chemical Properties

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-(benzylsulfanyl)pyridine-3-carboxylic acid .[6][7][8] The parent structure is nicotinic acid, which is systematically named pyridine-3-carboxylic acid. The numbering of the pyridine ring begins at the nitrogen atom, assigning the carboxyl group to position 3 and the benzylsulfanyl substituent to position 2.[6][7]

| Property | Value | Source |

| IUPAC Name | 2-(Benzylsulfanyl)pyridine-3-carboxylic acid | [6][7][8] |

| Synonyms | 2-(Benzylthio)nicotinic acid | N/A |

| Molecular Formula | C₁₃H₁₁NO₂S | N/A |

| Molecular Weight | 245.30 g/mol | N/A |

Synthesis of 2-(Benzylsulfanyl)nicotinic Acid: A Detailed Protocol

The synthesis of 2-(benzylsulfanyl)nicotinic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide, most commonly chloride, from the 2-position of the nicotinic acid ring by a sulfur nucleophile, in this case, benzyl mercaptan (phenylmethanethiol).[9] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution at the C2 position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methods for the synthesis of 2-thioether nicotinic acid derivatives.[9][10]

Materials:

-

2-Chloronicotinic acid

-

Benzyl mercaptan (phenylmethanethiol)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride)

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF.

-

Nucleophile Addition: To the stirring suspension, add benzyl mercaptan (1.1-1.2 equivalents) dropwise at room temperature. The causality behind using a slight excess of the thiol is to ensure the complete consumption of the starting halide.

-

Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-chloronicotinic acid spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidification: Acidify the aqueous mixture to a pH of 3-4 with 1M HCl. This step is crucial as it protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-(benzylsulfanyl)nicotinic acid as a solid.

Caption: Synthetic workflow for 2-(benzylsulfanyl)nicotinic acid.

Structural Characterization

The identity and purity of the synthesized 2-(benzylsulfanyl)nicotinic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and benzyl groups, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons of both rings, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic absorptions for the C=C and C=N bonds of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-(benzylsulfanyl)nicotinic acid is not extensively reported in the literature, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.

Vasodilatory Effects

Nicotinic acid and its derivatives are well-known vasodilators.[8][11] This effect is primarily mediated by the release of prostaglandins, leading to cutaneous flushing as a common side effect.[11] A study on 2-(1-adamantylthio)nicotinic acid, a structurally analogous compound, demonstrated potent vasorelaxant activity.[12] This suggests that 2-(benzylsulfanyl)nicotinic acid may also possess vasodilatory properties, which could be explored for conditions requiring increased blood flow. The mechanism is likely to involve endothelium-dependent pathways, including the production of nitric oxide (NO) and prostacyclin.[12]

Caption: Postulated vasodilatory mechanism of action.

Antioxidant Activity

Sulfur-containing compounds are often recognized for their antioxidant properties.[4] The sulfur atom can stabilize radical species, thereby neutralizing reactive oxygen species (ROS). The aforementioned study on 2-(1-adamantylthio)nicotinic acid also confirmed its significant antioxidant activity.[12] It is therefore highly probable that 2-(benzylsulfanyl)nicotinic acid will exhibit similar antioxidant potential. This could be beneficial in disease states associated with oxidative stress, such as inflammation and neurodegenerative disorders.[1][4]

Antimicrobial and Other Potential Activities

Derivatives of nicotinic acid have been investigated for a range of other biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][13] The presence of the sulfur-containing benzylsulfanyl group could enhance these activities. For instance, various sulfur-containing heterocyclic compounds have demonstrated potent antimicrobial and anticancer properties.[5] Further screening of 2-(benzylsulfanyl)nicotinic acid against a panel of bacterial and fungal strains, as well as cancer cell lines, would be a logical next step in elucidating its full therapeutic potential.

Conclusion and Future Directions

2-(Benzylsulfanyl)nicotinic acid is a synthetically accessible derivative of nicotinic acid with a high potential for diverse biological activities. Its structural similarity to compounds with known vasodilatory and antioxidant properties makes it a compelling candidate for further investigation in these areas. The detailed synthetic protocol provided in this guide offers a clear pathway for its preparation, enabling researchers to explore its therapeutic applications.

Future research should focus on:

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to quantify the vasodilatory, antioxidant, antimicrobial, and anticancer activities of 2-(benzylsulfanyl)nicotinic acid.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues with modifications to the benzyl and nicotinic acid moieties will help in optimizing the potency and selectivity of this chemical scaffold.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of 2-(benzylsulfanyl)nicotinic acid, a promising molecule at the intersection of vitamin biology and medicinal chemistry.

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. URL: [Link]

-

Wikipedia. Pyridine. URL: [Link]

-

Polsongkram, D., et al. "Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives." Molecules, vol. 15, no. 1, 2010, pp. 198-211. URL: [Link]

-

Junet, R., and Sciclounoff, F. "[The vasodilating action of nicotinic acid and its derivatives]." Therapie, vol. 3, no. 4, 1948, p. 133. URL: [Link]

-

Allen, J. "Classification and IUPAC Nomenclature | Rules, Steps, and Examples." Allen Institute. URL: [Link]

-

Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press, 2017. URL: [Link]

-

Si-Ahmed, K., et al. "Sulfur containing compounds as antioxidants." Advances in Experimental Medicine and Biology, vol. 264, 1990, pp. 209-15. URL: [Link]

-

Al-Ostath, A., et al. "Sulphur Containing Heterocyclic Compounds as Anticancer Agents." ResearchGate, 2023. URL: [Link]

-

Mahmoud, Z. A., et al. "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." Bioorganic Chemistry, vol. 145, 2024, p. 107136. URL: [Link]

-

PubChem. Pyridine-3-carboxylic acid. URL: [Link]

-

Wyrębek, P., et al. "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." Molecules, vol. 27, no. 5, 2022, p. 1738. URL: [Link]

-

Benyó, Z., et al. "Nicotinic acid-induced flushing: new prospects for an old drug." Pharmacological Research, vol. 55, no. 2, 2007, pp. 85-91. URL: [Link]

-

Ramalakshmi, N., et al. "Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives." Malaysian Journal of Science, vol. 28, no. 2, 2009, pp. 147-156. URL: [Link]

-

Fathalla, O. A., et al. "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking." Iranian Journal of Pharmaceutical Research, vol. 20, no. 3, 2021, pp. 456-475. URL: [Link]

-

Abdel-Aziz, H. A., et al. "Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides." Molecules, vol. 20, no. 5, 2015, pp. 8800-17. URL: [Link]

-

Litwiniuk, A., et al. "Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells." Neurochemistry International, vol. 178, 2024, p. 105772. URL: [Link]

Sources

- 1. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Classification and IUPAC Nomenclature | Rules, Steps, and Examples [allen.in]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Benzylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(benzylthio)nicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Strategic Importance of 2-(Benzylthio)nicotinic Acid

2-(Benzylthio)nicotinic acid, also known as 2-(benzylsulfanyl)nicotinic acid, is a versatile heterocyclic building block. Its structure, featuring a pyridine ring, a carboxylic acid, and a benzylthioether moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The strategic incorporation of the benzylthio group can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making its efficient and reliable synthesis a critical aspect of drug discovery and development.

Synthetic Strategy: A Two-Stage Approach

The most logical and widely applicable synthetic route to 2-(benzylthio)nicotinic acid involves a two-stage process. This strategy prioritizes the use of readily available starting materials and robust, scalable reactions. The overall synthetic pathway is outlined below:

Caption: Overall synthetic strategy for 2-(Benzylthio)nicotinic acid.

This approach first involves the synthesis of a key intermediate, 2-chloronicotinic acid, from nicotinic acid. The second stage is a nucleophilic substitution reaction where the chloro group is displaced by the benzylthio moiety.

Stage 1: Synthesis of 2-Chloronicotinic Acid

The synthesis of 2-chloronicotinic acid is a critical first step. Several methods have been reported, with the chlorination of nicotinic acid N-oxide being a common and effective approach.

Mechanism of Chlorination

The chlorination of nicotinic acid N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) proceeds through the formation of a reactive intermediate. The N-oxide oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of a pyridinium intermediate. This activation facilitates the nucleophilic attack of a chloride ion at the 2-position of the pyridine ring, followed by the elimination of a phosphate species to yield the desired 2-chloronicotinic acid.

Caption: Simplified mechanism of 2-chloronicotinic acid formation.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

This protocol is adapted from established procedures and optimized for laboratory-scale synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Nicotinic Acid N-Oxide | 139.11 | 70 g | 0.503 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 300 mL | - |

| Triethylamine | 101.19 | 50 g | 0.494 |

Procedure:

-

Suspend 70 g of nicotinic acid-N-oxide in 300 ml of POCl₃ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.

-

Heat the solution in a water bath at 100°C for 4 hours.

-

Distill off the excess phosphorus oxychloride under vacuum.

-

Carefully pour the residue into water, ensuring the temperature remains below 40°C.

-

Adjust the pH of the solution to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the product.

Expected Yield: 65-70%

Stage 2: Synthesis of 2-(Benzylthio)nicotinic Acid

The final step in the synthesis is the nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with a benzylthio group. This is typically achieved by reacting it with benzyl mercaptan in the presence of a suitable base.

Mechanism of S-Benzylation

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated benzyl mercaptan (benzylthiolate) acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. The chloride ion is subsequently eliminated as a leaving group.

Caption: Mechanism of S-Benzylation of 2-chloronicotinic acid.

Experimental Protocol: Synthesis of 2-(Benzylthio)nicotinic Acid

This protocol is based on analogous preparations of similar thioether compounds and is optimized for the synthesis of the target molecule.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloronicotinic Acid | 157.56 | 1.58 g | 0.01 |

| Benzyl Mercaptan | 124.21 | 1.24 g (1.2 mL) | 0.01 |

| Potassium Carbonate (anhydrous) | 138.21 | 2.76 g | 0.02 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

To a solution of 2-chloronicotinic acid (1.58 g, 10 mmol) in 20 mL of DMF in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl mercaptan (1.24 g, 10 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 3-4 to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(benzylthio)nicotinic acid.

Characterization of 2-(Benzylthio)nicotinic Acid

Proper characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂S |

| Molecular Weight | 245.30 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | >98% (typical)[1] |

Spectroscopic Data (Predicted and based on analogous compounds):

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.0-12.0 (br s, 1H, COOH), 8.50 (dd, J=4.8, 1.8 Hz, 1H, Py-H6), 8.15 (dd, J=7.6, 1.8 Hz, 1H, Py-H4), 7.40-7.20 (m, 5H, Ar-H), 7.15 (dd, J=7.6, 4.8 Hz, 1H, Py-H5), 4.40 (s, 2H, SCH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 168.0 (COOH), 160.0 (C2), 152.0 (C6), 140.0 (C4), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 122.0 (C5), 120.0 (C3), 35.0 (SCH₂).

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1700 (C=O), 1580, 1450 (C=C, C=N).

-

Mass Spectrometry (ESI-MS): m/z 246.0 [M+H]⁺.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Benzyl Mercaptan: Possesses a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Triethylamine and DMF: Irritants. Avoid inhalation and skin contact.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of 2-(benzylthio)nicotinic acid presented in this guide provides a reliable and well-characterized route to this important pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce this compound for their drug discovery and development programs. The provided characterization data will serve as a valuable reference for product verification.

References

-

PrepChem. Synthesis of 2-chloronicotinic acid. [Link]

Sources

2-(Benzylthio)nicotinic acid mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Benzylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylthio)nicotinic acid is a derivative of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. While the mechanistic underpinnings of nicotinic acid are extensively documented, the specific molecular actions of 2-(Benzylthio)nicotinic acid remain to be fully elucidated. This technical guide synthesizes the known pharmacology of the parent compound, nicotinic acid, to propose a putative mechanism of action for its benzylthio derivative. We postulate that 2-(Benzylthio)nicotinic acid may act as a modulator of lipid metabolism, primarily through interaction with the G protein-coupled receptor GPR109A and potential inhibition of key enzymes in triglyceride synthesis. Furthermore, its structural similarity to nicotinic acid suggests a possible role as a precursor to the essential coenzymes NAD+ and NADP+. This guide provides a comprehensive framework for the experimental validation of these hypotheses, offering detailed protocols for in vitro and in vivo studies. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to systematically investigate the therapeutic potential of 2-(Benzylthio)nicotinic acid.

Introduction to 2-(Benzylthio)nicotinic Acid

Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[1][2] Its ability to favorably modulate a broad spectrum of blood lipids, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol, has rendered it a valuable therapeutic option.[3][4][5] The pleiotropic effects of nicotinic acid are primarily attributed to its interaction with specific cellular targets and its role in cellular metabolism.[4][6]

2-(Benzylthio)nicotinic acid, as a derivative, presents an intriguing subject for investigation. The incorporation of a benzylthio group at the 2-position of the pyridine ring introduces significant structural modifications that could potentially alter its pharmacokinetic and pharmacodynamic properties compared to the parent molecule. The lipophilic nature of the benzyl group may enhance membrane permeability and influence protein-ligand interactions, potentially leading to a modified efficacy or side-effect profile. This guide will explore the probable mechanistic pathways of 2-(Benzylthio)nicotinic acid based on the well-established actions of nicotinic acid.

Postulated Mechanism of Action

The mechanism of action for 2-(Benzylthio)nicotinic acid is hypothesized to be multifaceted, primarily centered around the pathways influenced by nicotinic acid.

Interaction with GPR109A (Hydroxycarboxylic Acid Receptor 2)

The primary receptor for nicotinic acid is GPR109A (also known as HCA2), a G protein-coupled receptor highly expressed in adipocytes and immune cells like Langerhans cells in the skin.[3][6]

-

Proposed Action: It is hypothesized that 2-(Benzylthio)nicotinic acid acts as an agonist at the GPR109A receptor. Binding to this receptor in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase.[3] This cascade ultimately suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available to the liver for triglyceride and VLDL synthesis.[3][4]

-

Structural Considerations: The benzylthio substitution may alter the binding affinity and efficacy of the molecule at GPR109A compared to nicotinic acid. The bulky nature of the substituent could either enhance binding through additional hydrophobic interactions within the receptor's binding pocket or, conversely, cause steric hindrance.

Hepatic Effects on Lipid Synthesis

Nicotinic acid directly impacts hepatic lipid metabolism, independent of its effects on free fatty acid mobilization.

-

Proposed Action: A key mechanism for nicotinic acid is the direct, non-competitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis in the liver.[3][4] We propose that 2-(Benzylthio)nicotinic acid may also exhibit inhibitory activity against DGAT2. By reducing triglyceride synthesis, the secretion of VLDL and subsequently LDL particles from the liver is diminished.[4][5]

Role as a NAD+ Precursor

Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential coenzymes in hundreds of redox reactions critical for cellular metabolism, energy production, and DNA repair.[1][7][8][9]

-

Proposed Action: 2-(Benzylthio)nicotinic acid may be metabolized to release nicotinic acid, which can then enter the Preiss-Handler pathway for NAD+ synthesis.[7][9] Alternatively, the modified structure might be directly recognized by the enzymes in this pathway. An enhanced cellular NAD+ pool could have broad-ranging effects on cellular health and function.

The following diagram illustrates the proposed signaling pathways for 2-(Benzylthio)nicotinic acid.

Caption: Proposed mechanisms of 2-(Benzylthio)nicotinic acid in adipocytes and hepatocytes.

Experimental Validation Framework

A systematic and rigorous experimental approach is essential to validate the hypothesized mechanisms of action.

In Vitro Assays

-

Objective: To determine if 2-(Benzylthio)nicotinic acid binds to and activates the GPR109A receptor.

-

Methodology:

-